molecular formula C23H29N3O6 B13543203 tert-Butyl 4-(2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)-4-hydroxypiperidine-1-carboxylate

tert-Butyl 4-(2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)-4-hydroxypiperidine-1-carboxylate

Cat. No.: B13543203
M. Wt: 443.5 g/mol
InChI Key: PHSYBDPKKQCNLH-UHFFFAOYSA-N
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Description

tert-Butyl 4-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl]-4-hydroxypiperidine-1-carboxylate: is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its intricate structure, which includes a piperidine ring, an isoindoline moiety, and a tert-butyl ester group. Its unique configuration makes it a valuable subject of study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl]-4-hydroxypiperidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione with tert-butyl (4-aminobutyl)carbamate in the presence of a base such as DIEA (diisopropylethylamine) in DMSO (dimethyl sulfoxide) at elevated temperatures . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl]-4-hydroxypiperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while reduction can produce diols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility in synthetic applications.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 4-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl]-4-hydroxypiperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .

Biology

In biological research, this compound serves as a probe for studying protein-ligand interactions. Its ability to form stable complexes with proteins makes it valuable in elucidating biological pathways and mechanisms .

Medicine

In medicine, the compound is investigated for its potential therapeutic applications. Its structural features enable it to interact with specific biological targets, making it a candidate for drug development .

Industry

In the industrial sector, tert-butyl 4-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl]-4-hydroxypiperidine-1-carboxylate is used in the production of advanced materials and specialty chemicals. Its reactivity and stability make it suitable for various industrial processes .

Mechanism of Action

The mechanism of action of tert-butyl 4-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl]-4-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, modulating their activity and influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets tert-butyl 4-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl]-4-hydroxypiperidine-1-carboxylate apart from similar compounds is its unique combination of functional groups and structural features. This combination enhances its reactivity and versatility, making it a valuable tool in various scientific and industrial applications.

Properties

Molecular Formula

C23H29N3O6

Molecular Weight

443.5 g/mol

IUPAC Name

tert-butyl 4-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-4-hydroxypiperidine-1-carboxylate

InChI

InChI=1S/C23H29N3O6/c1-22(2,3)32-21(30)25-11-9-23(31,10-12-25)16-6-4-5-14-15(16)13-26(20(14)29)17-7-8-18(27)24-19(17)28/h4-6,17,31H,7-13H2,1-3H3,(H,24,27,28)

InChI Key

PHSYBDPKKQCNLH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC=CC3=C2CN(C3=O)C4CCC(=O)NC4=O)O

Origin of Product

United States

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